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Introduction

Lofexidine hydrochloride, a centrally acting alpha-2 adrenergic agonist, is a non-opioid

medication approved for the mitigation of opioid withdrawal symptoms, thereby facilitating the

abrupt discontinuation of opioids in adults.[1][2] A key aspect of evaluating the efficacy of

lofexidine in clinical trials is the accurate and consistent assessment of opioid withdrawal

symptoms. The Short Opiate Withdrawal Scale-Gossop (SOWS-Gossop) is a widely utilized,

validated, and sensitive patient-reported outcome (PRO) measure for this purpose.[3][4][5] This

document provides a detailed protocol for utilizing the SOWS-Gossop scale in clinical studies

assessing the efficacy of lofexidine hydrochloride.

Mechanism of Action of Lofexidine

Opioid withdrawal syndrome is largely driven by the hyperactivity of the sympathetic nervous

system due to a surge in norepinephrine release upon cessation of opioid use.[6][7] Lofexidine,

as an alpha-2 adrenergic agonist, works by binding to and activating presynaptic alpha-2a

adrenergic receptors in the brain.[6][8] This activation inhibits the release of norepinephrine,

thereby reducing the sympathetic outflow that causes many of the characteristic symptoms of

opioid withdrawal, such as tachycardia, hypertension, sweating, and anxiety.[2][6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1662522?utm_src=pdf-interest
https://www.benchchem.com/product/b1662522?utm_src=pdf-body
https://go.drugbank.com/drugs/DB04948
https://www.medcentral.com/addiction-med/comparison-alpha-2-adrenergic-receptor-agonists-managing-opioid-withdr
https://pubmed.ncbi.nlm.nih.gov/27124502/
https://www.researchgate.net/publication/301233854_Psychometric_evaluation_of_the_10-item_Short_Opiate_Withdrawal_Scale-Gossop_SOWS-Gossop_in_patients_undergoing_opioid_detoxification
https://pubmed.ncbi.nlm.nih.gov/2248123/
https://www.benchchem.com/product/b1662522?utm_src=pdf-body
https://www.researchgate.net/publication/329757639_The_Role_of_Lofexidine_in_Management_of_Opioid_Withdrawal
https://www.tandfonline.com/doi/full/10.1080/21556660.2019.1704416
https://www.researchgate.net/publication/329757639_The_Role_of_Lofexidine_in_Management_of_Opioid_Withdrawal
https://www.springermedizin.de/the-role-of-lofexidine-in-management-of-opioid-withdrawal/16350298
https://www.medcentral.com/addiction-med/comparison-alpha-2-adrenergic-receptor-agonists-managing-opioid-withdr
https://www.researchgate.net/publication/329757639_The_Role_of_Lofexidine_in_Management_of_Opioid_Withdrawal
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
The following tables summarize quantitative data from key clinical trials that have used the

SOWS-Gossop scale to evaluate the efficacy of lofexidine hydrochloride versus placebo.

Table 1: Summary of Mean SOWS-Gossop Scores in a Phase III Clinical Trial

Treatment Group N
Mean SOWS-
Gossop Score on
Day 3 (± SD)

p-value vs. Placebo

Lofexidine HCl (3.2

mg/day)
- 6.32 (± 4.71) 0.0212

Placebo - 8.67 (± 5.54) -

Data from a randomized, double-blind, placebo-controlled study in 264 patients dependent on

short-acting opioids.[9][10]

Table 2: Overview of SOWS-Gossop Scores in a Large-Scale Clinical Trial

Treatment
Group

N

Mean SOWS-
Gossop
Scores (Days
1-7)

p-value vs.
Placebo

Study
Completion
Rate

Lofexidine HCl

(2.88 mg/day)
222 6.1 (SE: 0.35) < 0.001 39.6%

Lofexidine HCl

(2.16 mg/day)
230 6.5 (SE: 0.34) < 0.001 41.5%

Placebo 151 8.8 (SE: 0.47) - 27.8%

Data from a multicenter, double-blind, placebo-controlled study in 603 participants dependent

on short-acting opioids.[7][11][12]
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This section outlines a detailed methodology for assessing the efficacy of lofexidine
hydrochloride using the SOWS-Gossop scale in a clinical trial setting.

1. Study Design

A randomized, double-blind, placebo-controlled, parallel-group design is recommended.

Screening Phase: Potential participants are screened against inclusion and exclusion

criteria. This includes confirming opioid dependence on short-acting opioids.

Stabilization Phase (Optional): In some studies, participants are stabilized on a standard

dose of an opioid (e.g., morphine) for a few days prior to randomization to ensure a

consistent baseline of opioid dependence.

Treatment Phase: Eligible participants are randomized to receive either lofexidine
hydrochloride (at a specified dose, e.g., 3.2 mg/day in divided doses) or a matching

placebo for a fixed duration (e.g., 5 to 7 days).[9][10][13]

Tapering and Follow-up Phase: Following the treatment phase, the study medication may be

tapered, and participants are monitored for a follow-up period.

2. Participant Population

Inclusion Criteria: Adults (≥18 years) with a diagnosis of opioid dependence on short-acting

opioids who are seeking treatment for opioid withdrawal.

Exclusion Criteria: Individuals with medical or psychological conditions that could interfere

with the study, and those using certain concomitant medications that could affect the study

outcomes.[13]

3. SOWS-Gossop Scale Administration

The SOWS-Gossop is a 10-item, patient-rated scale that assesses the severity of common

opioid withdrawal symptoms.[3][4]

Items: The scale includes items such as feeling sick, stomach cramps, muscle

spasms/twitching, feelings of coldness, heart pounding, muscular tension, aches and pains,
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yawning, runny eyes, and insomnia/difficulty sleeping.

Scoring: Each item is rated on a 4-point Likert scale: 0 = None, 1 = Mild, 2 = Moderate, 3 =

Severe. The total score ranges from 0 to 30, with higher scores indicating greater withdrawal

severity.[4][14]

Administration Schedule: The SOWS-Gossop should be administered at baseline (prior to

the first dose of study medication) and then daily throughout the treatment phase.[15] In

some protocols, it is administered at a specific time each day (e.g., 3.5 hours after the

morning dose) to ensure consistency.[9][15]

Primary Efficacy Endpoint: A common primary endpoint is the mean SOWS-Gossop score on

Day 3 of treatment, as this is often near the peak of withdrawal symptoms.[9][10][15] Another

primary endpoint can be the time to dropout from the study.[9][15]

4. Data Analysis

The primary analysis typically involves comparing the mean SOWS-Gossop scores between

the lofexidine and placebo groups using appropriate statistical tests (e.g., ANCOVA with

baseline score as a covariate).

Longitudinal analysis of SOWS-Gossop scores over the entire treatment period can also be

performed to assess the overall treatment effect.

A clinically meaningful improvement on the SOWS-Gossop total score is considered to be a

change of approximately 2-4 points.[3][4]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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